![molecular formula C18H18N2O B12718014 5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol CAS No. 83634-04-2](/img/structure/B12718014.png)
5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is a complex organic compound belonging to the class of tetracyclic N-heterocycles.
Méthodes De Préparation
The synthesis of 5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol involves several synthetic routes. One common method is the radical relay addition/cyclization of activated alkenes with ethers, cycloalkanes, toluenes, and alcohols. This metal-free and base-free protocol offers advantages such as shorter reaction times and yields ranging from 43% to 84% . Another approach involves the use of N-methacryloyl-2-phenylbenzoimidazoles through various radical strategies, which are favored for their versatility, simple preparation of raw materials, and mild reaction conditions .
Analyse Des Réactions Chimiques
5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of pharmaceuticals due to its unique structural features. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it finds applications in the industry as a functional material in various chemical processes .
Mécanisme D'action
The mechanism of action of 5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol can be compared with other similar compounds, such as benzimidazo[2,1-a]isoquinolin-6(5H)-one and 5-benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid . These compounds share structural similarities but differ in their specific functional groups and properties.
Propriétés
Numéro CAS |
83634-04-2 |
|---|---|
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
5-benzyl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C18H18N2O/c21-18(12-14-6-2-1-3-7-14)13-15-8-4-5-9-16(15)17-19-10-11-20(17)18/h1-9,21H,10-13H2 |
Clé InChI |
GARMCNUKLYBZIW-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=N1)C3=CC=CC=C3CC2(CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



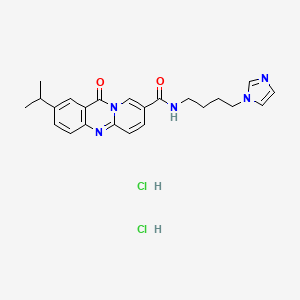

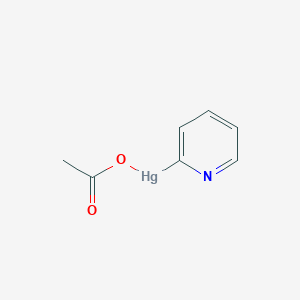
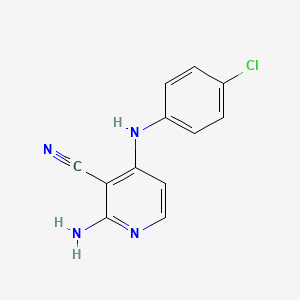
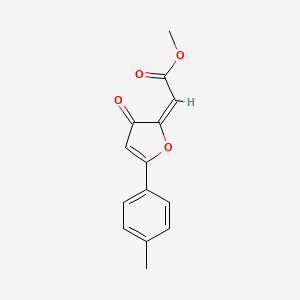

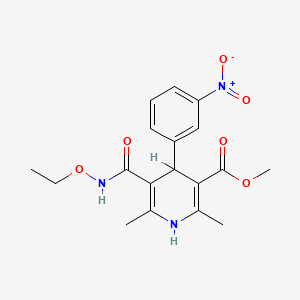
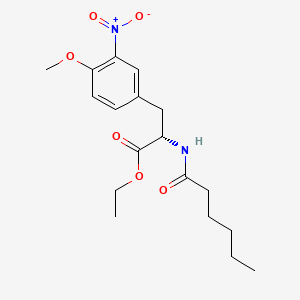
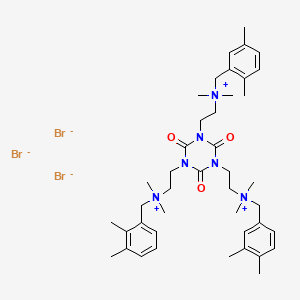
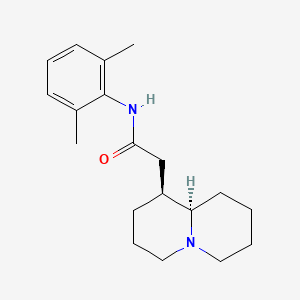
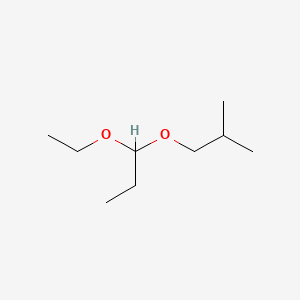

![5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride](/img/structure/B12718008.png)
